physicochemical properties of 2-amino-5-chloro-N-phenylbenzamide
physicochemical properties of 2-amino-5-chloro-N-phenylbenzamide
An In-Depth Technical Guide to the Physicochemical Properties of 2-amino-5-chloro-N-phenylbenzamide
Introduction: Situating a Niche Molecule in Chemical Space
2-amino-5-chloro-N-phenylbenzamide is an aromatic amide derivative whose structural complexity suggests a range of potential applications, particularly in medicinal chemistry and materials science. Its architecture combines a substituted aniline moiety with a benzamide core, making it a valuable intermediate for synthesizing more complex heterocyclic systems. While comprehensive, peer-reviewed data on this specific molecule is not abundant, a robust understanding of its physicochemical properties can be constructed by examining its core structural components and analyzing data from closely related, well-characterized chemical analogs.
This guide provides a technical framework for researchers and drug development professionals to understand, characterize, and utilize 2-amino-5-chloro-N-phenylbenzamide. We will delve into its fundamental properties, outline authoritative analytical methodologies for its characterization, and provide detailed experimental protocols that are designed to be self-validating. The insights are synthesized from established data on parent structures like 2-amino-5-chlorobenzamide and N-phenylbenzamide, providing a predictive and practical foundation for laboratory work.
Molecular Identity and Core Physicochemical Properties
The fundamental properties of a molecule dictate its behavior in both chemical and biological systems. The table below summarizes the core identifiers and physicochemical parameters for 2-amino-5-chloro-N-phenylbenzamide. Where direct experimental data is unavailable, values are estimated based on its structural analogs.
| Property | Value / Description | Source / Basis |
| IUPAC Name | 2-amino-5-chloro-N-phenylbenzamide | - |
| CAS Number | Not assigned. A placeholder entry exists. | [1] |
| Molecular Formula | C₁₃H₁₁ClN₂O | Calculated |
| Molecular Weight | 246.70 g/mol | Calculated |
| Appearance | Expected to be a crystalline solid, potentially off-white to yellow. | Analog Comparison[2][3] |
| Melting Point | Estimated: >160°C. The parent N-phenylbenzamide melts at 161-163°C.[4] The related 2-amino-5-chlorobenzamide melts at 171-172°C.[5] | [4][5] |
| Boiling Point | Not experimentally determined. High due to amide and aromatic functionalities. | - |
| Solubility | Predicted to be practically insoluble in water.[6] Likely soluble in polar organic solvents such as DMSO, DMF, and hot ethanol or benzene.[7][8] | [6][7][8] |
| pKa | Not experimentally determined. The amino group (NH₂) would be weakly basic, while the amide proton (NH) is very weakly acidic. | [9] |
| logP (Predicted) | Not experimentally determined. The presence of the phenyl group and chlorine atom suggests a higher lipophilicity compared to simpler benzamides. | - |
Synthesis and Purification Strategy
A plausible and efficient synthesis of 2-amino-5-chloro-N-phenylbenzamide involves the amidation of a 2-amino-5-chlorobenzoic acid derivative with aniline. This approach is standard for benzanilide formation and offers high yields.
Proposed Synthetic Workflow
The primary route involves activating the carboxylic acid of 2-amino-5-chlorobenzoic acid, typically by converting it to an acid chloride with thionyl chloride (SOCl₂), followed by a reaction with aniline. This method is direct and leverages readily available starting materials.[10]
Caption: Proposed synthesis and purification workflow.
Purification Protocol: Recrystallization
The rationale behind choosing recrystallization is its effectiveness in removing unreacted starting materials and by-products from a solid crude product. A solvent system like ethanol/water is ideal, where the compound is soluble in hot ethanol but sparingly soluble upon the addition of a co-solvent (water) or upon cooling, allowing for the formation of pure crystals.
-
Dissolve the crude product in a minimal amount of hot ethanol.
-
If the solution is colored, add a small amount of activated carbon and heat for a short period to adsorb impurities.[5]
-
Filter the hot solution to remove the activated carbon and any insoluble matter.
-
Slowly add water to the hot filtrate until the solution becomes faintly turbid.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol-water mixture.
-
Dry the crystals under a vacuum to remove residual solvent.
Analytical Characterization: A Multi-Technique Approach
Definitive characterization requires a combination of chromatographic and spectroscopic methods. This ensures the confirmation of the molecule's identity, purity, and structural integrity.
Analytical Workflow Overview
A logical workflow ensures that each analytical step builds upon the last, from initial purity assessment to final structural confirmation.
Caption: A standard workflow for analytical characterization.
Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for determining the purity of pharmaceutical intermediates and active ingredients. A reverse-phase (RP-HPLC) method is the logical choice due to the aromatic and moderately polar nature of the target molecule.
-
Rationale for Method Choice: A C18 column is selected for its excellent retention and separation of aromatic compounds. A gradient elution with acetonitrile and water allows for the separation of impurities with a wide range of polarities. UV detection is highly effective because the multiple aromatic rings in the molecule provide strong chromophores.[11]
-
Expected Outcome: A primary peak corresponding to 2-amino-5-chloro-N-phenylbenzamide, with purity typically calculated as the area percentage of the main peak relative to all peaks in the chromatogram.
Spectroscopic Analysis
NMR provides the most definitive structural information by mapping the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.
-
¹H NMR: Key expected signals include:
-
A broad singlet for the two protons of the primary amine (-NH₂).
-
A singlet for the amide proton (-NH-), which may be broadened.
-
A series of multiplets in the aromatic region (approx. 6.5-8.0 ppm) corresponding to the protons on the two phenyl rings. The substitution pattern will lead to characteristic splitting.[5]
-
-
¹³C NMR: Expected signals would include:
-
A signal for the carbonyl carbon (C=O) in the range of 160-170 ppm.[12]
-
Multiple signals in the aromatic region (110-150 ppm).
-
IR spectroscopy is a rapid and reliable method for identifying the key functional groups present in the molecule.
-
Expected Characteristic Peaks:
-
N-H Stretching: Two distinct bands around 3300-3500 cm⁻¹ for the primary amine (-NH₂), and a separate band for the amide N-H.[10]
-
C=O Stretching: A strong, sharp absorption band around 1630-1680 cm⁻¹ for the amide carbonyl group.[12]
-
C-Cl Stretching: A signal in the fingerprint region, typically around 600-800 cm⁻¹.[10] The NIST Chemistry WebBook provides reference spectra for the related 2-amino-5-chlorobenzamide which can serve as a valuable comparison.[13][14]
-
MS is used to confirm the molecular weight of the compound.
-
Rationale for Method Choice: Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like amides, which minimizes fragmentation and clearly shows the molecular ion.
-
Expected Outcome: A prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 247.7. The isotopic pattern of chlorine (a ~3:1 ratio of ³⁵Cl to ³⁷Cl) would result in a corresponding [M+H+2]⁺ peak at m/z 249.7, providing definitive confirmation of the presence of one chlorine atom.
Detailed Experimental Protocols
The following protocols are designed to be robust and self-validating, providing researchers with a clear methodology for in-house analysis.
Protocol: Purity Determination by Reverse-Phase HPLC
-
System Preparation:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Column Temperature: 30 °C.
-
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the compound.
-
Dissolve in 1 mL of acetonitrile or methanol to create a 1 mg/mL stock solution.
-
Dilute 1:10 with a 50:50 mixture of Mobile Phase A and B for a final concentration of 0.1 mg/mL.
-
-
Chromatographic Run:
-
Equilibrate the column with 95% A / 5% B for at least 15 minutes.
-
Inject 10 µL of the prepared sample.
-
Run the following gradient:
-
0-2 min: 5% B
-
2-15 min: Ramp linearly from 5% to 95% B.
-
15-18 min: Hold at 95% B.
-
18-20 min: Return to 5% B and re-equilibrate.
-
-
-
Data Analysis:
-
Integrate all peaks.
-
Calculate purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.
-
Conclusion
2-amino-5-chloro-N-phenylbenzamide is a molecule with significant potential as a chemical intermediate. While direct experimental data for this specific compound is limited, this guide has established a robust framework for its synthesis, purification, and comprehensive characterization. By leveraging established knowledge of its structural analogs, researchers can confidently approach its study. The analytical workflows and protocols detailed herein provide a clear, scientifically grounded path to verifying its identity and purity, enabling its effective use in drug discovery and materials science research.
References
-
PubChem. 2-Amino-5-chlorobenzophenone. National Center for Biotechnology Information. [Link]
- Google Patents. CN101575301A - Preparation method of 2-amino-5-chlorobenzamide.
-
PubMed. [Determination of 2-amino-5-chloro-N, 3-dimethylbenzamide in blood by ultra-performance liquid chromatography-quadrupole-orbitrap high resolution mass spectrometry]. National Center for Biotechnology Information. [Link]
-
Wikipedia. 2-Amino-5-chlorobenzophenone. Wikimedia Foundation. [Link]
-
NIST. 2-Amino-5-chlorobenzamide - Infrared Spectrum. National Institute of Standards and Technology. [Link]
-
ResearchGate. The synthesis and characterization of some novel 5-chloro-2-(substituted alkoxy)-N-phenylbenzamide derivatives. ResearchGate. [Link]
-
NIST. 2-Amino-5-chlorobenzamide. National Institute of Standards and Technology. [Link]
-
PrepChem.com. Synthesis of 2-amino-5-chlorobenzophenone. PrepChem.com. [Link]
-
Supporting Information. Transamidation of benzamide with 2-amino-5-chloro benzophenone. [Link]
-
ChemBK. N-phenylbenzamide. ChemBK. [Link]
-
NIST. 2-Amino-5-chlorobenzamide. National Institute of Standards and Technology. [Link]
-
PubChem. 2-Amino-5-chloro-2'-fluorobenzophenone. National Center for Biotechnology Information. [Link]
-
R. Williams. pKa Data Compiled by R. Williams. [Link]
Sources
- 1. 2-amino-5-chloro-N-phenylbenzamide [m.chemicalbook.com]
- 2. 2-Amino-5-chlorobenzamide, 98+% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. Unveiling the Marvels of 2-Amino-5-chlorobenzophenone_Chemicalbook [chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. CN101575301A - Preparation method of 2-amino-5-chlorobenzamide - Google Patents [patents.google.com]
- 6. 2-Amino-5-chlorobenzophenone, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. caymanchem.com [caymanchem.com]
- 9. fm.ehcc.kyoto-u.ac.jp [fm.ehcc.kyoto-u.ac.jp]
- 10. chemicalbook.com [chemicalbook.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. 2-Amino-5-chlorobenzamide [webbook.nist.gov]
- 14. 2-Amino-5-chlorobenzamide [webbook.nist.gov]
